molecular formula C17H18N2O5S B15028450 (5Z)-5-(2-methoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-methoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B15028450
M. Wt: 362.4 g/mol
InChI Key: JMSZXZTZNIWMKW-UVTDQMKNSA-N
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Description

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a common motif in many biologically active molecules, and is substituted with a methoxyphenyl group and a morpholinyl group, contributing to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a morpholinyl-substituted acylating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with methoxyphenyl and morpholinyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H18N2O5S/c1-23-13-5-3-2-4-12(13)10-14-16(21)19(17(22)25-14)11-15(20)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3/b14-10-

InChI Key

JMSZXZTZNIWMKW-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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